molecular formula C5H6N2S2 B12816452 2-Aminothiophene-3-carbothioamide

2-Aminothiophene-3-carbothioamide

Cat. No.: B12816452
M. Wt: 158.2 g/mol
InChI Key: QLLVRRNCZWEQBI-UHFFFAOYSA-N
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Description

2-Aminothiophene-3-carbothioamide is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 2-position and a carbothioamide group at the 3-position. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiophene-3-carbothioamide can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This method is known for its simplicity and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Gewald reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiophene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

2-Aminothiophene-3-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminothiophene-3-carbothioamide involves its interaction with various molecular targets. The amino and carbothioamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carboxamide
  • 2-Aminothiophene-3-carbonitrile
  • 2-Aminothiophene-3-carboxylate

Comparison: 2-Aminothiophene-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the carbothioamide group can undergo specific reactions that are not possible with carboxamide or carbonitrile groups, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-aminothiophene-3-carbothioamide

InChI

InChI=1S/C5H6N2S2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8)

InChI Key

QLLVRRNCZWEQBI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=S)N)N

Origin of Product

United States

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